molecular formula C15H12ClFN2O2 B4772532 N-(4-chlorobenzyl)-N'-(4-fluorophenyl)ethanediamide

N-(4-chlorobenzyl)-N'-(4-fluorophenyl)ethanediamide

Cat. No. B4772532
M. Wt: 306.72 g/mol
InChI Key: RMRZIPIRUSWXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-(4-fluorophenyl)ethanediamide, commonly known as C16, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. C16 is a type of amide compound that has been synthesized through a specific method and is currently being studied for its potential mechanisms of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of C16 is still being studied, but it is believed to inhibit the aggregation of amyloid-beta peptides by binding to specific sites on the peptide. This prevents the formation of toxic oligomers and fibrils, which are known to contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that C16 is able to cross the blood-brain barrier and accumulate in the brain, which is essential for its potential use as a therapeutic agent for neurological disorders. C16 has also been shown to have low toxicity and minimal side effects, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of C16 is its high purity and stability, which makes it ideal for use in lab experiments. However, the synthesis of C16 can be time-consuming and requires specialized equipment, which can limit its availability for research.

Future Directions

There are several future directions for research on C16. One area of interest is its potential as a therapeutic agent for other neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to understand the full mechanism of action of C16 and to optimize its synthesis for large-scale production.
In conclusion, C16 is a promising compound that has gained significant interest in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized, and it has been studied extensively for its potential mechanisms of action, biochemical and physiological effects, and future directions for research. Further studies are needed to fully understand the potential of C16 as a therapeutic agent for neurological disorders.

Scientific Research Applications

C16 has been studied extensively for its potential applications in various scientific fields. One of the primary areas of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. C16 has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to be a major contributor to the development of Alzheimer's disease.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2/c16-11-3-1-10(2-4-11)9-18-14(20)15(21)19-13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRZIPIRUSWXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-N'-(4-fluorophenyl)oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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